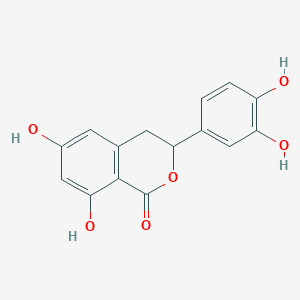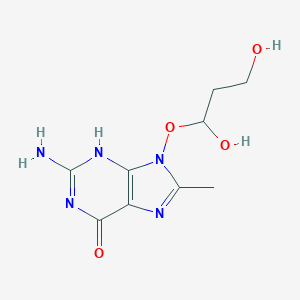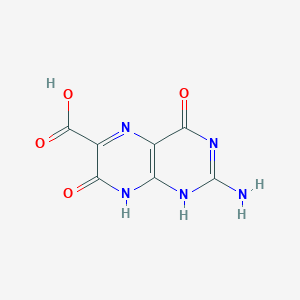
2,3-二氢-1,4-苯并二氧杂环己烷-2-甲酰硫代胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1,4-benzodioxine-2-carbothioamide is a chemical compound with the molecular formula C9H9NO2S It is a derivative of 1,4-benzodioxine, a bicyclic organic compound containing a dioxine ring fused to a benzene ring
科学研究应用
2,3-Dihydro-1,4-benzodioxine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
It’s known that 1,4-benzodioxane derivatives have displayed intriguing characteristics as α- or β-blocking agents . They have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Mode of Action
It’s known that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity .
Biochemical Pathways
It’s known that 1,4-benzodioxane derivatives have been associated with various biological activities, including α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Pharmacokinetics
The synthesis of enantiomerically enriched 1,4-benzodioxanes has been reported, which could potentially influence the bioavailability of the compound .
Result of Action
It’s known that 1,4-benzodioxane derivatives have displayed intriguing characteristics as α- or β-blocking agents .
Action Environment
The effect of temperature and cosolvent concentration on the kinetic resolution of a similar compound, 1,4-benzodioxane-2-carboxylic acid methyl ester, has been investigated .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide typically involves the reaction of 1,4-benzodioxine derivatives with thiocarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2,3-Dihydro-1,4-benzodioxine-2-carbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding thiol or amine derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with a base to facilitate the reaction.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted carbothioamide derivatives
相似化合物的比较
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-2-carboxamide
- 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile
- 2,3-Dihydro-1,4-benzodioxine-6,7-diamine
Uniqueness
2,3-Dihydro-1,4-benzodioxine-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets and enables the compound to undergo unique chemical transformations.
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHVHNZPAGHKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381265 |
Source


|
| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
147031-85-4 |
Source


|
| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)










![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)


